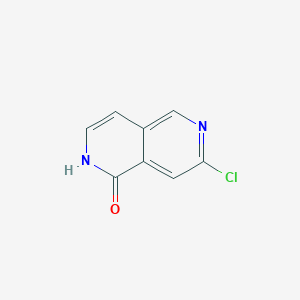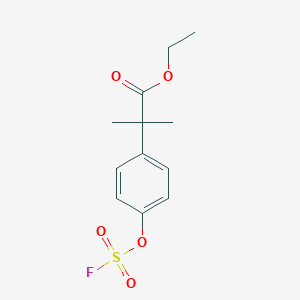
Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FSP, and it is a derivative of 2-methylpropanoic acid. FSP has been synthesized using various methods, and it has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of FSP is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. FSP has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response and inflammation. In addition, FSP has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FSP has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain, making it a potential candidate for the treatment of various inflammatory diseases. FSP has also been found to inhibit the growth of cancer cells, making it a potential candidate for the treatment of cancer. In addition, FSP has been found to have antimicrobial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
FSP has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to be stable under various conditions. FSP has also been found to have low toxicity, making it safe for use in lab experiments. However, FSP has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous solutions. In addition, FSP has a relatively short half-life, which can make it difficult to study its effects over long periods of time.
Orientations Futures
There are several future directions for the research on FSP. One direction is to further explore its potential as a candidate for the development of new drugs for the treatment of various inflammatory diseases, cancer, and bacterial and fungal infections. Another direction is to further explore its mechanism of action, particularly its effects on COX-2 and NF-κB. In addition, future research could focus on developing new synthesis methods for FSP that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of FSP can be achieved through various methods. One of the most common methods involves the reaction of 2-methylpropanoic acid with thionyl chloride to form 2-methylpropanoyl chloride. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride and triethylamine to form FSP. Another method involves the reaction of 2-methylpropanoic acid with oxalyl chloride to form 2-methylpropanoyl chloride, which is then reacted with 4-fluorobenzenesulfonyl chloride and triethylamine to form FSP.
Applications De Recherche Scientifique
FSP has been found to have several scientific research applications. One of the most significant applications is in the field of medicinal chemistry. FSP has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. FSP has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs. In addition, FSP has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
ethyl 2-(4-fluorosulfonyloxyphenyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO5S/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)18-19(13,15)16/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLJFYQICVLATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2908151.png)
![3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2908152.png)
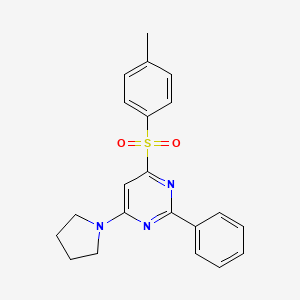
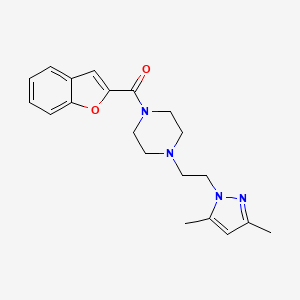
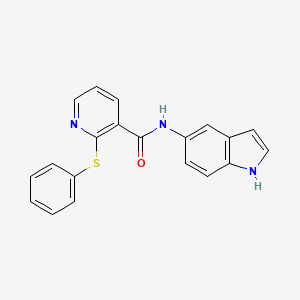
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2908164.png)
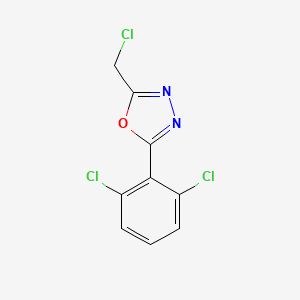
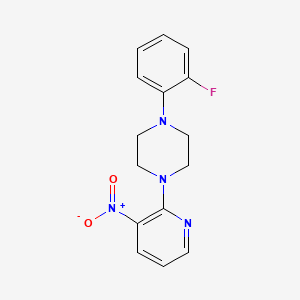
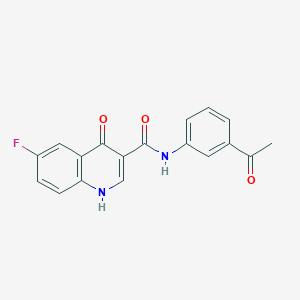
![(2E)-5-benzyl-2-{[4-(propan-2-yl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B2908169.png)
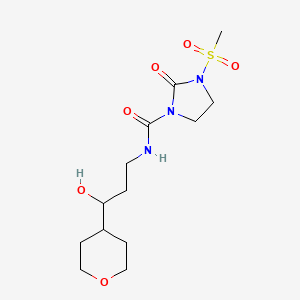
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2908171.png)
![1-[(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2908173.png)
